Cas no 868-59-7 (L-Cysteine ethyl ester HCl)
L-Cysteine ethyl ester HCl Chemical and Physical Properties
Names and Identifiers
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- (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride
- L-Cysteine Ethyl Ester HCl
- H-Cys-OEt.HCl
- Cystein Ethylester Hydrochloride
- L-Cysteine Ethyl Ester Hydrochloride
- 1-Cysteineethylesterhydrochloride
- H-CYS-OET·HCL
- H-Cys-OEt•HCl
- L-CYSTEIN ETHYL ESTER HYDROCHLORIDE
- Cystanin
- DL-cysteine ethyl ester hydrochloride
- E-Cysten
- Ethyl cysteine hydrochloride
- ethyl L-cysteinate hydrochloride
- H-CYS-OET
- L-Cysteine ethyl est
- L-Cysteine, ethyl ester, hydrochloride (9CI)
- Cysteine, ethyl ester, hydrochloride, L- (6CI, 7CI, 8CI)
- Ethyl cysteinate hydrochloride
- NSC 117387
- NSC 519837
- H-Cys-OEt.HCl,98%
- L-Cysteine ethyl ester HCl
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- MDL: MFCD00012631
- Inchi: 1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1
- InChI Key: JFKJWWJOCJHMGV-WCCKRBBISA-N
- SMILES: C(=O)(OCC)[C@@H](N)CS.Cl
- BRN: 3562600
Computed Properties
- Exact Mass: 185.02800
- Monoisotopic Mass: 185.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 97
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.3910
- Melting Point: 127.0 to 131.0 deg-C
- Boiling Point: 205.9℃ at 760 mmHg
- Flash Point: 78.3 °C
- Refractive Index: -11.5 ° (C=8, 1mol/L HCl)
- Water Partition Coefficient: Soluble in water.
- PSA: 91.12000
- LogP: 1.30890
- Sensitiveness: Hygroscopic
- Specific Rotation: -13 º (c=8, 1 N HCL)
- FEMA: 2719
- Optical Activity: [α]20/D −7.9°, c = 1 in 1 M HCl
- Solubility: Not determined
L-Cysteine ethyl ester HCl Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- RTECS:HA1820000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:0-10°C
L-Cysteine ethyl ester HCl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0996-500g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98.0%(T) | 500g |
¥2905.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0996-25g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98.0%(T) | 25g |
¥305.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C298A-100g |
L-Cysteine ethyl ester HCl |
868-59-7 | 97% | 100g |
¥198.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C298A-25g |
L-Cysteine ethyl ester HCl |
868-59-7 | 97% | 25g |
¥71.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C298A-500g |
L-Cysteine ethyl ester HCl |
868-59-7 | 97% | 500g |
¥871.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100827-100g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98% | 100g |
¥134.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100827-25g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98% | 25g |
¥71.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100827-500g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98% | 500g |
¥536.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100827-5g |
L-Cysteine ethyl ester HCl |
868-59-7 | 98% | 5g |
¥31.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C121908-25G |
L-Cysteine ethyl ester HCl |
868-59-7 | 25g |
¥501.06 | 2023-11-10 |
L-Cysteine ethyl ester HCl Production Method
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L-Cysteine ethyl ester HCl Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on L-Cysteine ethyl ester HCl
Introduction to L-Cysteine ethyl ester HCl (CAS No. 868-59-7)
L-Cysteine ethyl ester HCl, with the chemical formula C₆H₁₂N₂O₂S·HCl, is a significant compound in the field of pharmaceuticals and biochemical research. This compound is widely recognized for its role as a precursor in the synthesis of various therapeutic agents and its utility in enzymatic and cellular studies. The inclusion of the hydrochloride salt form (HCl) enhances its solubility, making it particularly valuable for applications in aqueous environments.
The CAS No. 868-59-7 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community. This numerical identifier is crucial for regulatory compliance, literature referencing, and industrial applications. The compound’s structure, featuring a thiol group and an ester linkage, positions it as a versatile intermediate in organic synthesis and a potential modifier of biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of L-Cysteine ethyl ester HCl in the development of novel drug candidates. Its ability to act as a sulfhydryl donor makes it particularly relevant in the design of antioxidants and chelating agents. For instance, studies have demonstrated its efficacy in protecting cells from oxidative stress by scavenging reactive oxygen species (ROS). This property is increasingly relevant in the context of aging and chronic diseases where oxidative damage plays a pivotal role.
In addition to its antioxidant properties, L-Cysteine ethyl ester HCl has been explored for its potential role in protein biosynthesis and modulation of enzyme activity. The thiol group present in its structure is essential for the formation of disulfide bonds, which are critical for maintaining the tertiary structure of many proteins. Researchers have leveraged this characteristic to study protein folding mechanisms and to develop strategies for preventing protein aggregation, a phenomenon associated with various neurodegenerative disorders.
Recent clinical trials have begun to investigate the therapeutic potential of derivatives of L-Cysteine ethyl ester HCl in treating inflammatory conditions. The compound’s ability to modulate redox signaling pathways has opened new avenues for developing anti-inflammatory agents. Preliminary results suggest that it may interfere with key inflammatory cascades by altering the activity of enzymes such as caspases and phospholipases. These findings are particularly promising given the growing recognition of redox dysregulation as a central mechanism in inflammation.
The pharmaceutical industry has also shown interest in L-Cysteine ethyl ester HCl as a chiral building block for enantiopure drugs. Its stereochemistry allows for the synthesis of enantiomerically pure compounds, which are often required to achieve optimal pharmacological effects while minimizing side reactions. This has spurred interest in asymmetric synthesis methods that utilize L-Cysteine ethyl ester HCl as a starting material or intermediate.
Beyond pharmaceutical applications, L-Cysteine ethyl ester HCl finds utility in biochemical research as a substrate for enzymes involved in sulfur metabolism. For example, it has been used to study the activity of cysteine desulfurases, which play a role in transferring sulfur atoms within cellular pathways. Such studies contribute to our understanding of metabolic networks and have implications for developing treatments for metabolic disorders.
The compound’s solubility profile also makes it an attractive candidate for use in drug delivery systems. By formulating L-Cysteine ethyl ester HCl into nanoparticles or micelles, researchers aim to enhance its bioavailability and target specific tissues or organs. These delivery systems are particularly relevant for therapies that require localized action or prolonged circulation times.
In conclusion, L-Cysteine ethyl ester HCl (CAS No. 868-59-7) is a multifaceted compound with significant implications across multiple domains of chemical biology and medicine. Its structural features enable diverse applications, from serving as a precursor in drug synthesis to modulating biological pathways directly. As research continues to uncover new therapeutic potentials, this compound is poised to remain at the forefront of biochemical innovation.
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